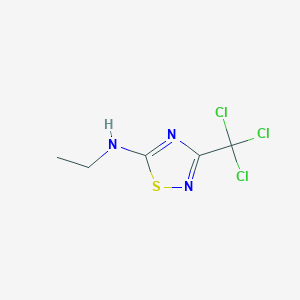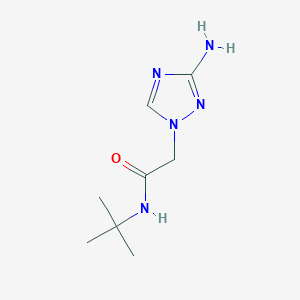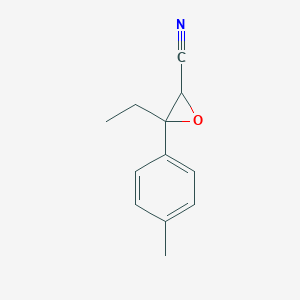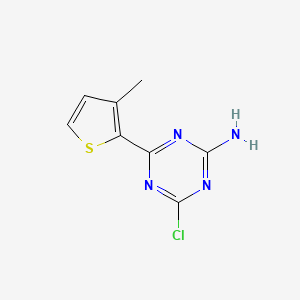
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, followed by a stereoselective reduction. One common method includes:
Chlorination: The precursor, 1-(2,5-diethylphenyl)ethan-1-ol, is treated with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom.
Stereoselective Reduction: The resulting 2-chloro-1-(2,5-diethylphenyl)ethan-1-one is then subjected to a stereoselective reduction using a chiral catalyst to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one.
Reduction: Formation of 1-(2,5-diethylphenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Chloro-1-(2,5-diethylphenyl)ethan-1-one: A related compound lacking the hydroxyl group.
1-(2,5-Diethylphenyl)ethan-1-ol: A related compound lacking the chlorine atom.
Uniqueness
(1R)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to its chiral center and the presence of both a hydroxyl and a chlorine group. This combination of functional groups and chirality makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-(2,5-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3/t12-/m0/s1 |
InChI 键 |
MIFCGVNYXMHYCT-LBPRGKRZSA-N |
手性 SMILES |
CCC1=CC(=C(C=C1)CC)[C@H](CCl)O |
规范 SMILES |
CCC1=CC(=C(C=C1)CC)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



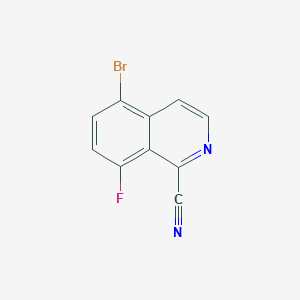
![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)


![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)



![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
